

Application Note: BFE-61 System Assay

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Compound of Interest

Compound Name: BFE-61

Cat. No.: B1666940

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A High-Throughput Method for Screening Inducers of the Bordetella BfeR-dependent Iron Acquisition Pathway

Audience: Researchers, scientists, and drug development professionals studying bacterial iron acquisition, host-pathogen interactions, and novel antimicrobial targets.

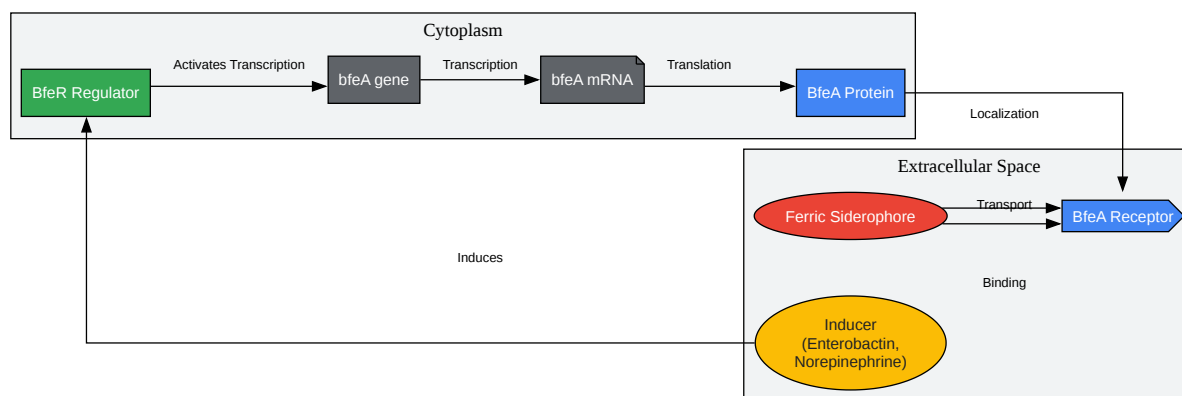
Introduction

Iron is an essential nutrient for bacterial survival and pathogenesis. The Bordetella Bfe system plays a crucial role in iron acquisition, specifically in the uptake of ferric enterobactin. This system is regulated by the AraC family transcriptional regulator, BfeR, which activates the transcription of the bfeA gene, encoding an outer membrane receptor, in the presence of inducers such as enterobactin.[1] The ability of Bordetella to utilize host-derived catecholamines, like epinephrine and norepinephrine, to induce this pathway highlights a sophisticated mechanism of host adaptation.[1] This application note describes a robust assay for identifying and characterizing compounds that modulate the BfeR-dependent signaling pathway.

Signaling Pathway

The BfeR-mediated signaling pathway is central to the induction of the bfeA gene. In iron-depleted conditions, the cytoplasmic protein BfeR interacts with inducing molecules, such as enterobactin or certain host catecholamines. This interaction leads to the transcriptional activation of the bfeA gene. The BfeA protein is then produced and localizes to the outer

membrane, where it functions as a receptor for ferric siderophores, facilitating iron uptake.[1] Notably, the initial induction by enterobactin does not require the BfeA receptor itself, suggesting an alternative entry mechanism for the inducing molecule.[1]

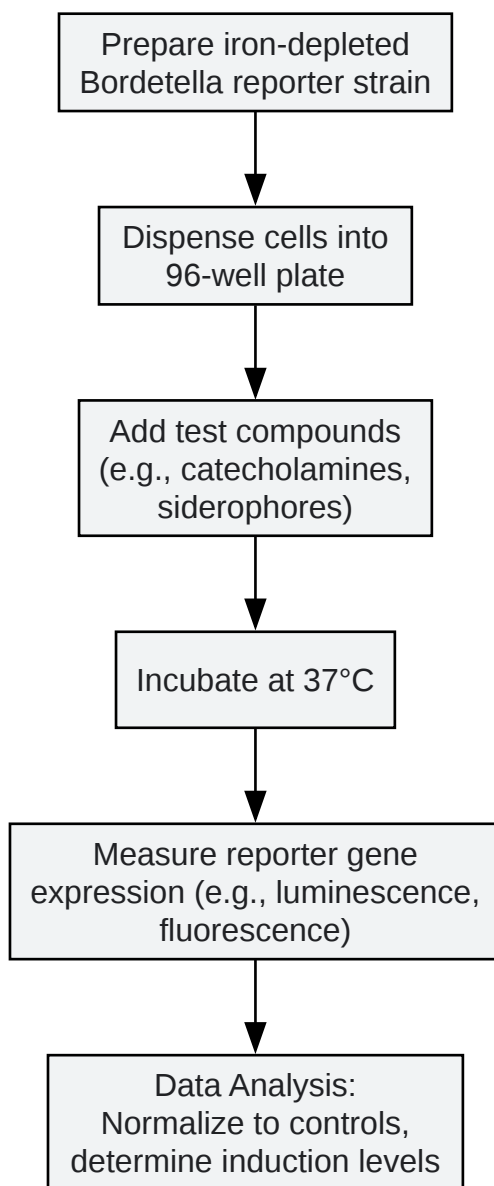


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Caption: BfeR-mediated signaling pathway for *bfeA* gene activation.

Experimental Workflow

The assay workflow is designed for screening potential inducers of the *bfeA* gene using a transcriptional reporter strain. This workflow can be adapted for high-throughput screening in microplate format.



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Caption: High-throughput screening workflow for BfeR inducers.

Quantitative Data Summary

The following table summarizes the induction of *bfeA* transcription by various catecholamines and the growth promotion of *Bordetella bronchiseptica* by different siderophores.

Compound	Class	Concentration for Max Induction	Relative bfeA Transcription Induction (%)	Growth Promotion (OD600)
Norepinephrine	Catecholamine	100 μ M	100	+++
Dopamine	Catecholamine	100 μ M	95	++
Epinephrine	Catecholamine	100 μ M	92	++
L-DOPA	Catecholamine Precursor	100 μ M	< 10	+
Tyrosine	Catecholamine Precursor	100 μ M	< 5	-
Enterobactin	Siderophore	1 μ M	Not directly compared	++++
Salmochelins	Siderophore	1 μ M	Moderate	+++
Corynebactin	Siderophore	1 μ M	Minimal	++
TRENCAM	Synthetic Siderophore	1 μ M	Minimal	+++
MECAM	Synthetic Siderophore	1 μ M	Moderate	+++

Data is representative and compiled from findings in Anderson et al.[\[1\]](#)

Protocols

Protocol 1: Preparation of Iron-Depleted Bordetella

- Inoculate a single colony of *Bordetella bronchiseptica* (or the reporter strain) into Stainer-Scholte (SS) broth.
- Incubate overnight at 37°C with shaking.
- Subculture the overnight culture into iron-depleted SS medium (SS medium without the addition of ferrous sulfate).

- Incubate at 37°C with shaking until the culture reaches mid-logarithmic phase (OD600 of 0.4-0.6).
- Harvest the cells by centrifugation and wash twice with iron-depleted SS medium to remove any residual iron.
- Resuspend the cells in iron-depleted SS medium to the desired density for the assay.

Protocol 2: bfeA Transcriptional Reporter Assay

This protocol assumes the use of a *Bordetella* strain containing a plasmid with a reporter gene (e.g., luciferase or GFP) under the control of the *bfeA* promoter.

- Prepare iron-depleted *Bordetella* reporter cells as described in Protocol 1.
- In a 96-well microplate, add 180 µL of the cell suspension to each well.
- Add 20 µL of the test compound at various concentrations to the respective wells. Include positive controls (e.g., norepinephrine, enterobactin) and negative controls (vehicle).
- Incubate the plate at 37°C for a predetermined time (e.g., 4-6 hours) to allow for induction and reporter protein expression.
- Measure the reporter signal (luminescence or fluorescence) using a plate reader.
- Normalize the reporter signal to the cell density (OD600) for each well.
- Calculate the fold induction relative to the negative control.

Protocol 3: Bacterial Growth Promotion Assay

- Prepare iron-depleted *Bordetella* as described in Protocol 1.
- Dilute the cell suspension in iron-depleted SS medium to a starting OD600 of approximately 0.05.
- In a 96-well microplate, add 180 µL of the diluted cell suspension to each well.
- Add 20 µL of the test siderophore or compound to the respective wells.

- Incubate the plate at 37°C with shaking for 24-48 hours.
- Measure the optical density at 600 nm (OD600) at regular intervals to monitor bacterial growth.
- Plot the growth curves and compare the final OD600 values to determine the growth-promoting effect of the compounds.

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References

- 1. The Bordetella Bfe System: Growth and Transcriptional Response to Siderophores, Catechols, and Neuroendocrine Catecholamines - PMC [pmc.ncbi.nlm.nih.gov]
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